molecular formula C12H19NO B12112874 2-Isopropoxy-2-p-tolyl-ethylamine

2-Isopropoxy-2-p-tolyl-ethylamine

Cat. No.: B12112874
M. Wt: 193.28 g/mol
InChI Key: NNYQTXQJLXSFRC-UHFFFAOYSA-N
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Description

2-Isopropoxy-2-p-tolyl-ethylamine is an organic compound with the molecular formula C12H19NO It is characterized by the presence of an isopropoxy group and a p-tolyl group attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-2-p-tolyl-ethylamine typically involves the reaction of p-tolyl ethylamine with isopropyl alcohol under specific conditions. One common method includes the use of a catalyst such as sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-2-p-tolyl-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The ethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Isopropoxy-2-p-tolyl-ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isopropoxy-2-p-tolyl-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolyl)ethylamine: Shares a similar ethylamine backbone but lacks the isopropoxy group.

    2-Isopropoxy-2-phenyl-ethylamine: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

2-Isopropoxy-2-p-tolyl-ethylamine is unique due to the presence of both the isopropoxy and p-tolyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(4-methylphenyl)-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H19NO/c1-9(2)14-12(8-13)11-6-4-10(3)5-7-11/h4-7,9,12H,8,13H2,1-3H3

InChI Key

NNYQTXQJLXSFRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)OC(C)C

Origin of Product

United States

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